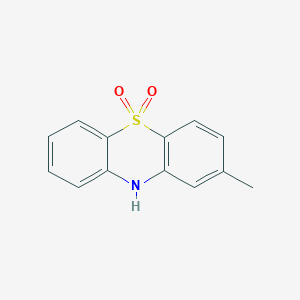![molecular formula C18H18Cl2N2 B14590047 (1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] CAS No. 61484-70-6](/img/structure/B14590047.png)
(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] is a synthetic organic compound characterized by the presence of two imine groups attached to a central ethane-1,2-diyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] typically involves the condensation reaction between ethane-1,2-diamine and 4-chlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bonds, resulting in the desired compound.
Industrial Production Methods
In an industrial setting, the production of (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The 4-chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] has diverse applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] involves its interaction with specific molecular targets. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The 4-chlorophenyl groups may enhance the compound’s binding affinity and specificity towards certain biological targets, influencing various cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-methylphenyl)ethan-1-imine]
- (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-fluorophenyl)ethan-1-imine]
- (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-bromophenyl)ethan-1-imine]
Uniqueness
(1E,1’E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine] is unique due to the presence of 4-chlorophenyl groups, which impart distinct electronic and steric properties
Propriétés
Numéro CAS |
61484-70-6 |
|---|---|
Formule moléculaire |
C18H18Cl2N2 |
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-[2-[1-(4-chlorophenyl)ethylideneamino]ethyl]ethanimine |
InChI |
InChI=1S/C18H18Cl2N2/c1-13(15-3-7-17(19)8-4-15)21-11-12-22-14(2)16-5-9-18(20)10-6-16/h3-10H,11-12H2,1-2H3 |
Clé InChI |
ROZFZRSIBKMWEM-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCCN=C(C)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


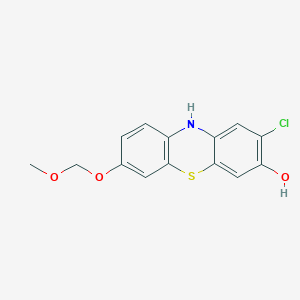

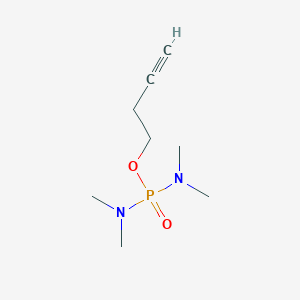
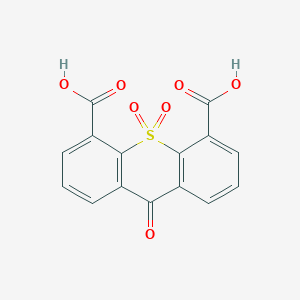
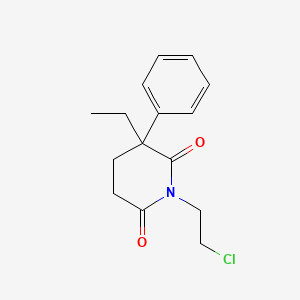
![8-Chloro-2-phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14590003.png)

![4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14590014.png)

![8,9-Dimethoxy-4-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14590036.png)
![2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]-](/img/structure/B14590043.png)
